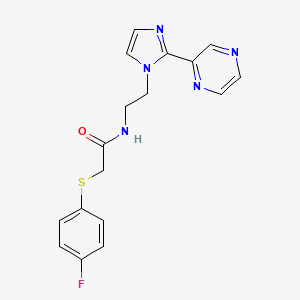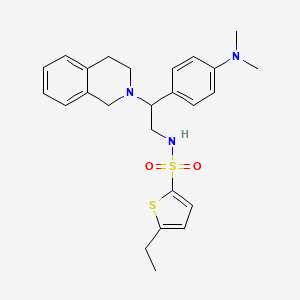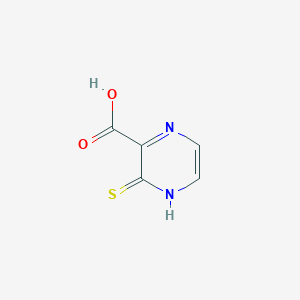![molecular formula C12H11ClN2O B2380656 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one CAS No. 219865-62-0](/img/structure/B2380656.png)
2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound with the molecular formula C13H11ClN2O. It belongs to the pyridazine family of compounds and has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity Studies
Extensive research has been conducted to evaluate the environmental impact and toxicity of chlorophenol compounds, which are structurally related to 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation potential depending on environmental conditions. Studies have highlighted their strong organoleptic effects and the potential for considerable toxicity to fish upon long-term exposure (Krijgsheld & Gen, 1986). Additionally, the environmental fate of related compounds, such as DDT isomers and metabolites, has been extensively reviewed, shedding light on their isomeric composition changes due to environmental processes (Ricking & Schwarzbauer, 2012).
Synthesis and Pharmaceutical Applications
Research into the synthesis of pharmaceutical compounds closely related to this compound, such as (S)-clopidogrel, has been significant. (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, has seen extensive development efforts to create efficient synthetic methodologies due to its high demand. These studies are crucial for advancing synthetic techniques and may provide insights into new synthetic pathways for related compounds (Saeed et al., 2017).
Analytical and Environmental Chemistry
The environmental presence and analytical detection of chlorophenols and their derivatives, including compounds structurally similar to this compound, have been a focus of environmental chemistry research. These compounds' occurrence, degradation, and potential toxic by-products, such as triclosan, have been thoroughly reviewed to understand their environmental impact and the risks they pose to aquatic ecosystems and human health (Bedoux et al., 2012).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDUVAYRRREIDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2380578.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)


![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)

![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)
![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)

